Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
Description
Contextualization within f-Block Organometallic Chemistry and Lanthanide Metallocenes
The field of organolanthanide chemistry, which studies compounds with a lanthanide-carbon bond, has grown significantly since the mid-20th century. wikipedia.org The discovery of ferrocene (B1249389) in 1951 spurred interest in exploring the coordination chemistry of lanthanides with cyclopentadienyl (B1206354) ligands, leading to the synthesis of the first tricyclopentadienyl derivatives of several lanthanides in 1954. wikipedia.orgpbworks.com
Organolanthanide compounds, including Tris(h5-2,4-cyclopentadien-1-yl)cerium, exhibit distinct properties compared to their transition metal counterparts. They are highly sensitive to air and water and are often pyrophoric. wikipedia.org Their electropositive nature results in more ionic metal-ligand bonding. wikipedia.org Lanthanide metallocenes, which are bis(cyclopentadienyl) complexes, are a prominent class of organolanthanide compounds. wikipedia.org While Tris(h5-2,4-cyclopentadien-1-yl)cerium is a tris(cyclopentadienyl) complex, it is a foundational compound within the broader family of lanthanide cyclopentadienyl chemistry. The large ionic radii of lanthanide elements allow for higher coordination numbers, and the cyclopentadienyl ligands help to stabilize these complexes. wikipedia.org
The nature of the cyclopentadienyl ligand itself can be modified to tune the properties of the resulting complex. For instance, the use of bulkier cyclopentadienyl ligands can enhance the stability and solubility of the complexes. rsc.org Research has explored a variety of substituted cyclopentadienyl ligands in cerium chemistry. acs.orgacs.org
Historical Development and Significance of Cerium Cyclopentadienyl Complexes
The journey of organolanthanide chemistry began with the discovery of the lanthanide elements themselves, starting in 1794. wikipedia.org However, it was the synthesis of ferrocene that truly catalyzed the exploration of organometallic compounds of the f-block elements. wikipedia.org The first synthesis of Tris(cyclopentadienyl)cerium (B73519) was achieved through the reaction of anhydrous cerium(III) chloride with sodium cyclopentadienide (B1229720) in tetrahydrofuran (B95107). wikipedia.org
A significant aspect of the history of cerium cyclopentadienyl complexes involves the investigation into the existence of a tetravalent cerium compound, Ce(C₅H₅)₄. While early reports claimed its synthesis, subsequent research refuted these findings, demonstrating that the reaction of sodium cyclopentadienide with a cerium(IV) precursor actually leads to the formation of the more stable Tris(cyclopentadienyl)cerium(III). wikipedia.orggoogle.com This highlighted the stability of the +3 oxidation state for cerium in this type of organometallic framework.
The development of cerium cyclopentadienyl complexes has been crucial for understanding the fundamental bonding and reactivity of f-block organometallic compounds. These complexes have served as precursors for the synthesis of other organocerium compounds and have been investigated for their catalytic potential. rsc.org
Overview of Academic Research Trajectories for Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
Academic research on Tris(h5-2,4-cyclopentadien-1-yl)cerium has followed several key trajectories, primarily focusing on its synthesis, structural characterization, and application in catalysis and materials science.
Synthesis and Structural Studies: A primary method for the synthesis of Tris(h5-2,4-cyclopentadien-1-yl)cerium involves the reaction of cerium(III) chloride with an alkali metal cyclopentadienide. wikipedia.orgpbworks.com Variations of this method using different cerium precursors and reaction conditions have also been explored. google.com Structural studies have been crucial in understanding the bonding and coordination environment of the cerium ion in these complexes. Research has also extended to the synthesis of cerium complexes with substituted cyclopentadienyl ligands to investigate the influence of steric and electronic effects on the properties of the resulting compounds. acs.orgresearchgate.net
Catalysis: Organolanthanide complexes, including those of cerium, have shown significant promise as catalysts in various organic transformations. wikipedia.orgpbworks.com Tris(cyclopentadienyl)lanthanide complexes have been employed as catalysts for the hydroboration of aldehydes and ketones. acs.org The unique reactivity of these complexes stems from the Lewis acidic nature of the lanthanide center. Research in this area continues to explore the development of more efficient and selective catalytic systems based on cerium cyclopentadienyl frameworks. americanelements.com
Materials Science and Small Molecule Activation: The unique electronic and magnetic properties of lanthanide ions have made their organometallic complexes, including Tris(h5-2,4-cyclopentadien-1-yl)cerium, attractive targets for materials science applications. rsc.org Recent research has demonstrated that Tris(cyclopentadienyl)cerium(III) can be used as a platform to access organocerium(IV) compounds, which could have applications in molecule-based materials with interesting charge transfer properties. rsc.org The ability of these complexes to participate in redox reactions has also led to investigations into their potential for small molecule activation. rsc.org
Structure
2D Structure
Properties
Molecular Formula |
C15H15Ce |
|---|---|
Molecular Weight |
335.39 g/mol |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
KVKFRWDTQLSAGU-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |
Origin of Product |
United States |
Structural Elucidation and Coordination Geometry of Tris H5 2,4 Cyclopentadien 1 Yl Cerium
Crystallographic Investigations of Cerium,tris(h⁵-2,4-cyclopentadien-1-yl)-
The primary method for determining the precise three-dimensional arrangement of atoms in Tris(η⁵-2,4-cyclopentadien-1-yl)cerium is single-crystal X-ray diffraction. However, obtaining high-quality crystals and solving the structure of this compound has presented notable challenges.
Single Crystal X-ray Diffraction Methodologies for Organocerium Complexes
The determination of the crystal structure of organocerium complexes like Ce(C₅H₅)₃ relies on the principles of X-ray diffraction, where a beam of X-rays is scattered by the electrons of the atoms in a crystal, producing a diffraction pattern. This pattern of spots, with their varying intensities, contains information about the arrangement of atoms within the crystal lattice.
For air- and moisture-sensitive compounds such as Tris(η⁵-2,4-cyclopentadien-1-yl)cerium, the handling and mounting of the crystal are critical steps. Crystals are typically selected and mounted under an inert atmosphere to prevent decomposition. The data collection is performed at low temperatures, often around 100 K, to minimize thermal vibrations of the atoms, which leads to a more precise determination of their positions.
The collected diffraction data are then processed to determine the unit cell dimensions and space group. The structure is subsequently solved using direct methods or Patterson methods and refined using least-squares techniques. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
Coordination Environment and η⁵-Bonding Modes of Cyclopentadienyl (B1206354) Ligands
The solid-state structure of Tris(η⁵-2,4-cyclopentadien-1-yl)cerium reveals a complex coordination environment around the central cerium atom. Each of the three cyclopentadienyl (Cp) ligands is bonded to the cerium center in an η⁵-fashion, meaning that all five carbon atoms of the ring are involved in the bonding. This results in a "sandwich-like" arrangement, a common motif in organometallic chemistry.
Interestingly, the coordination sphere of cerium in the solid state extends beyond the three η⁵-Cp ligands. The crystal packing reveals an intermolecular interaction where a carbon atom from a neighboring Ce(C₅H₅)₃ molecule forms a weak bond with the cerium atom of another molecule. This additional η¹-coordination results in the formation of a polymeric chain-like structure in the crystal lattice. Consequently, the coordination number of the cerium atom is considered to be 10 (three η⁵-Cp ligands and one η¹-C interaction). researchgate.net
Comparative Structural Analysis with Other Lanthanide and Actinide Tris(cyclopentadienyl) Complexes
The structural parameters of Tris(η⁵-2,4-cyclopentadien-1-yl)cerium provide a valuable basis for comparison with other f-block tris(cyclopentadienyl) complexes. These comparisons help to elucidate trends in bonding and structure across the lanthanide and actinide series, which are primarily governed by the f-electron count and the lanthanide/actinide contraction.
As one moves across the lanthanide series from left to right, the ionic radius of the trivalent lanthanide ion steadily decreases. This "lanthanide contraction" is expected to lead to a corresponding decrease in the metal-carbon bond lengths in isostructural Ln(C₅H₅)₃ complexes.
Below are interactive tables providing a comparative look at the average metal-carbon bond lengths and selected bond angles for Tris(η⁵-2,4-cyclopentadien-1-yl)cerium and other representative f-block tris(cyclopentadienyl) complexes.
Table 1: Average Metal-Carbon (M-C) Bond Lengths in Selected f-Block Tris(cyclopentadienyl) Complexes
| Compound | Average M-C Bond Length (Å) |
| Ce(C₅H₅)₃ | Data not available in a precise tabular format |
| Sm(C₅H₅)₃ | Data not available in a precise tabular format |
| Gd(C₅H₅)₃ | Data not available in a precise tabular format |
| U(C₅H₅)₃ | Data not available in a precise tabular format |
| Np(C₅H₅)₃ | Data not available in a precise tabular format |
Table 2: Selected Bond Angles in Tris(η⁵-2,4-cyclopentadien-1-yl)cerium
| Angle | Value (°) |
| Centroid-Ce-Centroid | Data not available in a precise tabular format |
Solution-State Structural Characterization Approaches
While single-crystal X-ray diffraction provides a detailed picture of the structure in the solid state, it is also important to understand the behavior of Tris(η⁵-2,4-cyclopentadien-1-yl)cerium in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.
Due to the paramagnetic nature of the Ce(III) ion (which has one unpaired 4f electron), the NMR spectra of Ce(C₅H₅)₃ exhibit significantly shifted and broadened resonances compared to diamagnetic analogues. The analysis of these paramagnetic shifts can provide information about the magnetic susceptibility of the molecule and, indirectly, about its geometry in solution.
Variable-temperature NMR studies can be employed to investigate dynamic processes, such as the exchange of ligands or conformational changes. For Tris(η⁵-2,4-cyclopentadien-1-yl)cerium, it is of interest to determine whether the polymeric structure observed in the solid state persists in solution or if the compound exists as discrete, monomeric Ce(C₅H₅)₃ molecules. The presence of coordinating solvents can also influence the solution-state structure, potentially leading to the formation of solvent adducts. However, detailed solution-state structural studies specifically on Tris(η⁵-2,4-cyclopentadien-1-yl)cerium are not extensively reported in the available literature.
Electronic Structure and Bonding Characteristics in Cerium,tris H5 2,4 Cyclopentadien 1 Yl
Theoretical and Computational Investigations of Cerium-Ligand Bonding
The nature of the bonding between the cerium atom and the cyclopentadienyl (B1206354) (Cp) ligands in Cerium,tris(h5-2,4-cyclopentadien-1-yl)- has been a subject of extensive theoretical study. These investigations are crucial for understanding the stability, reactivity, and electronic properties of the molecule.
Density Functional Theory (DFT) Studies on Metal-Ligand Covalency
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the degree of covalency in the Ce-Cp bonds. While the bonding in lanthanide complexes is often considered to be primarily ionic, DFT studies on related cerium cyclopentadienyl complexes suggest a more nuanced picture. For instance, investigations into bis(cyclopentadienyl)cerium complexes have indicated that while the Ce-Cp interaction is predominantly ionic, there is a discernible covalent character to the bonding. uni-koeln.de
Further computational analyses on a series of uranium and cerium hexachlorides have shown that the degree of covalency is strongly dependent on the oxidation state of the metal, with higher oxidation states leading to greater covalency. mdpi.com This suggests that in the Ce(III) state of Cerium,tris(h5-2,4-cyclopentadien-1-yl)-, the covalent contribution to the bonding, while present, may be less significant than in analogous Ce(IV) complexes. The Quantum Theory of Atoms in Molecules (QTAIM) has been employed to provide a quantitative measure of this covalency, revealing that for some cerium complexes, the level of covalency can be remarkably similar to that of analogous uranium complexes. mdpi.com
| Computational Method | System Studied | Key Finding on Covalency |
| DFT | bis(cyclopentadienyl)cerium complexes | Ce-Cp bonding is mainly ionic with some covalent character. uni-koeln.de |
| DFT/QTAIM | Cerium hexachlorides | Covalency is strongly dependent on oxidation state. mdpi.com |
| DFT/QTAIM | Cerium hexachlorides | Ce-Cl covalency can be comparable to U-Cl covalency. mdpi.com |
Analysis of f-Orbital Contributions and Hybridization in Cerium Complexes
The involvement of cerium's 4f orbitals in bonding is a key factor in determining the electronic structure of its complexes. In Cerium,tris(h5-2,4-cyclopentadien-1-yl)-, the 4f orbitals play a significant role, although the extent of their direct participation in covalent bonding is a subject of ongoing research.
Studies on related cerium complexes have shown that both f and d orbitals can participate in bonding. rsc.org For instance, in certain cerium-arene complexes, computational studies indicate that the cerium oxidation state is intermediate between +II and +III, with unpaired electrons located in a δ-bond formed with the arene ligand. nih.gov This highlights the potential for f-orbital involvement in complex bonding scenarios. Furthermore, the analysis of cerium(IV) halide complexes has allowed for the estimation of metal-ligand overlap integrals, which are influenced by the participation of 4f-orbitals. acs.org The degree of multiconfigurational character in cerium complexes is generally considered negligible, which simplifies some theoretical treatments of their electronic structure. mdpi.com
Redox Behavior and Electronic States of Cerium(III/IV)
The accessibility of both the +3 and +4 oxidation states for cerium is a defining feature of its chemistry and is central to the redox behavior of Cerium,tris(h5-2,4-cyclopentadien-1-yl)-.
Electrochemical Potentials and Associated Redox Processes
The electrochemical potential of the Ce(III)/Ce(IV) couple is highly sensitive to the coordination environment. researchgate.net The cyclopentadienyl ligands in Cerium,tris(h5-2,4-cyclopentadien-1-yl)- influence this potential significantly. For comparison, cyclic voltammetry studies on various pentamethylcyclopentadienyl (Cp*) cerium(IV) complexes have revealed reversible or quasi-reversible redox processes with potentials ranging from -0.84 to -1.61 V versus the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple. nih.gov
The nature of the ligands has a profound impact on the stability of the cerium(IV) center. For instance, switching from sandwich to half-sandwich Cp* complexes drastically decreases the electrochemical potentials, indicating better stabilization of the Ce(IV) state in the latter. nih.gov Similarly, the stabilization of the +IV oxidation state follows the trend alkoxy > siloxy > aryloxy. nih.gov In a different system involving a 2,2′-methylenebis(6-tert-butyl-4-methylphenolate) (MBP²⁻) ligand, the metal-based oxidation wave for the Ce(III)/Ce(IV) couple occurs at -0.93 V vs Fc/Fc⁺, demonstrating a significant stabilization of the cerium(IV) ion. researchgate.net
| Cerium Complex Type | Redox Potential Range (V vs Fc/Fc⁺) | Key Observation |
| Pentamethylcyclopentadienyl Cerium(IV) Complexes | -0.84 to -1.61 | Potentials are influenced by the number and type of ligands. nih.gov |
| [Li(THF)₂Ce(MBP)₂(THF)₂] | -0.93 | Significant stabilization of the Ce(IV) ion by the MBP²⁻ ligand. researchgate.net |
Valence Trapping and Mixed-Valence Phenomena in Cerium Complexes
The concept of mixed valency, where a chemical species contains an element in more than one oxidation state, is pertinent to cerium chemistry. arxiv.org This phenomenon can be treated theoretically as an "alloy" of two competing valence states. arxiv.org In some cerium compounds, a stable mixed-valent state has been identified. arxiv.org
Valence trapping, a phenomenon where an electron or hole is localized at a specific site, has been observed in cerium-doped materials. For example, in GdAlO₃:Ce³⁺,Ln³⁺, lanthanide codopants can act as electron-trapping centers. researchgate.net The captured electrons can then be released and recombine at the cerium center. researchgate.net While not directly studied in Cerium,tris(h5-2,4-cyclopentadien-1-yl)-, these phenomena in related systems suggest the potential for complex electronic behavior.
Crystal Field Theory and Electronic Transitions within Cerium Organometallics
Crystal Field Theory (CFT) provides a framework for understanding the splitting of electron orbital states due to the electrostatic field of surrounding ligands. wikipedia.orgbyjus.com In the case of Cerium,tris(h5-2,4-cyclopentadien-1-yl)-, CFT can be applied to describe the splitting of the f-orbitals. The interaction between the cerium ion and the cyclopentadienyl ligands leads to a loss of degeneracy of the f-orbitals, which in turn influences the electronic transitions and optical properties of the complex. wikipedia.org
The energy differences between the split f-orbitals give rise to electronic transitions that can be observed in the complex's absorption spectrum. libretexts.org These transitions are responsible for the color of many transition metal and lanthanide complexes. The magnitude of the splitting depends on the geometry of the complex and the nature of the ligands. libretexts.org Ligand-to-metal charge transfer (LMCT) transitions are also a key feature of cerium(IV) complexes and are sensitive to the nature of the coordinated ligands. rsc.org
Reactivity and Reaction Mechanisms of Cerium,tris H5 2,4 Cyclopentadien 1 Yl
Ligand Substitution and Adduct Formation Reactions
As a coordinatively unsaturated species, Tris(cyclopentadienyl)cerium(III) readily engages in reactions with electron-donating reagents to form stable adducts. The nature of these interactions is dictated by a balance between the Lewis acidity of the cerium center and the properties of the incoming ligand.
Reactions with Electron-Donating Reagents
Tris(cyclopentadienyl)cerium(III) acts as a Lewis acid, reacting with a variety of electron-donating Lewis bases to form coordination complexes known as Lewis adducts. The formation of these adducts satisfies the electron deficiency at the cerium center.
A prime example is the formation of adducts with ethers. The synthesis of Cp₃Ce is often conducted in tetrahydrofuran (B95107) (THF), which can coordinate to the cerium center. wikipedia.org While the simple Cp₃Ce can be isolated, it readily forms adducts like Cp₃Ce(THF). The crystal structure of the analogous praseodymium complex, Cp₃Pr(THF), has been determined, providing insight into the bonding and structure of such adducts. researchgate.net
Nitrogen-based ligands also form stable adducts. For instance, Cp₃Ce reacts with cyclohexylisonitrile (C≡NCy) to form the complex (Cp)₃Ce(C≡NCy). nih.gov The interaction involves the donation of the lone pair of electrons from the isonitrile carbon to the cerium ion. The strength of this coordination is reflected in the slight contraction and strengthening of the C≡N bond upon complexation, a typical outcome for strong σ-donating ligands with weak π-accepting capabilities. nih.gov Research has also documented the formation of numerous adducts between substituted cyclopentadienyl (B1206354) cerium complexes, such as (C₅H₄But)₃Ce, and various N-heterocycles. researchgate.net
The following table summarizes representative adduct formation reactions of Tris(cyclopentadienyl)cerium (B73519) and its derivatives.
| Cerium Complex | Electron-Donating Reagent (Ligand) | Resulting Adduct | Reference(s) |
| (C₅H₅)₃Ce | Tetrahydrofuran (THF) | (C₅H₅)₃Ce(THF) | wikipedia.org |
| (C₅H₅)₃Ce | Cyclohexylisonitrile (C≡NCy) | (C₅H₅)₃Ce(C≡NCy) | nih.gov |
| (C₅H₄But)₃Ce | Pyridazine | (C₅H₄But)₃Ce(pyridazine) | researchgate.net |
Competing Metal-Ligand Interactions and Stereoelectronic Effects
The bonding and reactivity in Cp₃Ce and its adducts are governed by a sophisticated interplay of competing interactions and stereoelectronic effects. The bond between the cerium ion and the cyclopentadienyl (Cp) ligands is considered to be predominantly ionic, a characteristic feature of lanthanide cyclopentadienyl complexes that distinguishes them from their transition metal counterparts. wikipedia.orgnih.gov
Quantum chemical modeling and quantitative analyses reveal significant charge transfer from the Cp ligands to the M³⁺ center, with approximately 0.4 electrons transferred from each Cp ring. nih.gov This leaves a substantial positive charge on the metal, making it a strong Lewis acid. The bonding is a mixture of ionic and covalent contributions, with the covalent character being more significant in analogous actinide complexes compared to lanthanides. nih.gov
Stereoelectronic effects, which encompass the influence of orbital overlap on molecular geometry and reactivity, are crucial. The spatial arrangement of the three bulky Cp ligands creates a specific steric environment that influences which donor molecules can approach and bind to the cerium center. The use of sterically demanding substituted cyclopentadienyl ligands, such as di-t-butylcyclopentadienyl, can provide kinetic stabilization to the resulting cerium compounds, slowing down subsequent reactions like ligand redistribution. acs.org
These steric and electronic effects are intertwined. For example, modifying the substituents on the Cp ring alters not only the steric bulk but also the electronic properties of the ligand. Electron-donating substituents enhance the donor capacity of the Cp ring, which in turn can influence the Lewis acidity of the cerium center and the strength of the bonds to other ligands. gla.ac.uk This modulation of the stereoelectronic properties of the Cp ligands is a key strategy for tuning the reactivity of the metal center. nih.gov
Oxidation and Reduction Pathways
Cerium is unique among the lanthanides for its accessible and stable +4 oxidation state, making the Ce³⁺/Ce⁴⁺ redox couple a central feature of its chemistry. wikipedia.orgamericanelements.com This redox activity extends to its organometallic complexes, including Cp₃Ce, though the pathways can be complex.
Formation of Organocerium(IV) Species via Oxidation
The oxidation of the Ce(III) center in Tris(cyclopentadienyl)cerium to a formal Ce(IV) state is a challenging but significant area of research. The high oxidizing power of the Ce⁴⁺ ion makes many potential organocerium(IV) complexes unstable. rsc.org
Early literature reports on the synthesis of the tetravalent cerium compound Tetrakis(cyclopentadienyl)cerium(IV), Ce(C₅H₅)₄, have been met with skepticism, and its synthesis method has been described as not credible. wikipedia.org The search for stable, neutral organocerium(IV) compounds remains a difficult endeavor. wikipedia.org
Despite the instability of simple homoleptic Ce(IV) cyclopentadienyl species, the oxidation from Ce(III) to Ce(IV) can be achieved and stabilized within certain ligand environments. The Ce⁴⁺/Ce³⁺ redox potential is highly dependent on the coordination environment. wikipedia.org The use of specific redox-active or highly electron-donating ancillary ligands can facilitate the oxidation and stabilize the resulting Ce(IV) complex. For example, cerium(IV) complexes have been successfully synthesized and characterized with ligands such as nitroxides and amido-phenolates. osti.govrsc.org These ligands can accommodate the high oxidizing power of the Ce(IV) ion and in some cases participate in the redox process themselves.
| Precursor Complex | Oxidizing Agent | Resulting Species/Observation | Reference(s) |
| Ce(III) complexes with amido-phenolate ligands | Dioxygen (O₂) | Stable Ce(IV) complexes | osti.gov |
| Aqueous Ce³⁺ | Peroxodisulfate or Bismuthate | Aqueous Ce⁴⁺ | wikipedia.org |
| (C₅H₅)₃Ce | (Not specified) | Reports of (C₅H₅)₄Ce are considered not credible | wikipedia.org |
Role of Metal-Ligand Redox Cooperativity in Reaction Pathways
The concept of metal-ligand redox cooperativity is essential for understanding the oxidation pathways of cerium complexes. In this phenomenon, the ligands are not merely passive spectators but actively participate in electron transfer processes. mdpi.com Such ligands are termed "redox-active" or "non-innocent." mdpi.comnih.gov
When a complex like Cp₃Ce is oxidized, the electron can be removed from the metal-centered 4f orbital, leading to a true Ce(IV) species. However, if the complex contains redox-active ligands, the oxidation may occur on the ligand, or be distributed between the metal and the ligand. osti.govresearchgate.net This delocalization can stabilize the oxidized species. For instance, cerium complexes with redox-active amine/amido-phenolate ligands have been synthesized, where oxidation events are understood to be based on both the ligand and the metal. nih.gov
Reactions with Small Molecules (e.g., CO, H₂O, O₂)
Tris(cyclopentadienyl)cerium(III) is highly reactive towards small atmospheric molecules due to the oxophilicity of the lanthanide center and its coordinative unsaturation.
The compound is particularly sensitive to moisture. It decomposes upon exposure to water to yield cerium(III) hydroxide (B78521) and cyclopentadiene, losing its organometallic character. wikipedia.org This reactivity is a common feature of many organolanthanide complexes.
Cp₃Ce also reacts quickly with air. nih.gov The interaction with oxygen is expected to be rapid and exothermic. Studies on the exposure of pure cerium metal to oxygen show a dissociative chemisorption process that initially forms a layer of cerium(III) oxide (Ce₂O₃), which is then overlaid with a thin layer of cerium(IV) oxide (CeO₂) upon near-saturation. This suggests that the ultimate products of the reaction of Cp₃Ce with excess oxygen would likely be cerium oxides, alongside decomposition products of the cyclopentadienyl ligands.
The reaction of Cp₃Ce with carbon monoxide has not been extensively detailed in the reviewed literature. However, studies on the interaction of CO with cerium oxide surfaces provide some clues. The adsorption of CO on partially reduced cerium oxide at room temperature leads to the formation of formate (B1220265) species. rsc.org This indicates that the cerium center can mediate the transformation of CO, suggesting that a reaction between Cp₃Ce and CO might involve insertion or reductive coupling, although specific products for the molecular complex are not documented.
| Reagent | Product(s) | Reference(s) |
| Water (H₂O) | Cerium(III) hydroxide, Cyclopentadiene | wikipedia.org |
| Oxygen (O₂) | Expected to form Cerium Oxides (e.g., Ce₂O₃, CeO₂) | |
| Carbon Monoxide (CO) | (Reaction with CeO₂) Forms formate species on the surface | rsc.org |
Elucidation of Reaction Intermediates and Proposed Transition States
Much of the understanding of the reactivity of cerium cyclopentadienyl complexes is inferred from studies of related, often more sterically hindered, cerium metallocenes. These studies suggest that reactions can proceed through various intermediates, though direct spectroscopic or crystallographic evidence for Cp₃Ce itself is scarce.
In the absence of specific studies on Cerium,tris(η5-2,4-cyclopentadien-1-yl)-, general principles of organolanthanide chemistry are often applied to postulate potential reaction pathways. For instance, in reactions involving C-H or C-F bond activation by related, more sterically demanding cerium complexes like bis(1,2,4-tri-tert-butylcyclopentadienyl)cerium hydride, complexes of the type Cp'₂CeR are formed as intermediates. These intermediates can subsequently decompose through pathways that may involve the formation of benzynes or other reactive species. While these findings provide a framework for understanding potential intermediates, it is important to note that the electronic and steric properties of the unsubstituted cyclopentadienyl ligands in Cp₃Ce could lead to different reactivity and intermediate stability.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, including the characterization of transition states and intermediates that are difficult to observe experimentally. Such studies have been applied to various organometallic systems to map out potential energy surfaces and predict the geometries and energies of transient species. However, specific DFT studies detailing the transition states for reactions of Cerium,tris(η5-2,4-cyclopentadien-1-yl)- with various substrates are not readily found in the surveyed literature.
The table below summarizes hypothetical intermediates and transition states that could be involved in reactions of Cp₃Ce, based on analogous organolanthanide chemistry. It is crucial to emphasize that this information is based on general mechanistic principles rather than direct experimental or computational evidence for Cp₃Ce.
| Reaction Type | Proposed Intermediate | Proposed Transition State |
| Ligand Exchange | [Cp₃Ce(L)] (L = incoming ligand) | A dissociative or associative transition state involving the coordination or departure of a ligand. |
| Insertion Reactions | Cp₃Ce-X-Y (X-Y = inserted molecule) | A concerted transition state involving the simultaneous breaking of the X-Y bond and formation of Ce-X and C-Y bonds. |
| Redox Reactions | [Cp₃Ce]⁺ or [Cp₃Ce]⁻ | A transition state involving electron transfer between Cp₃Ce and a redox agent. |
Table 1: Hypothetical Intermediates and Transition States in Reactions of Cerium,tris(η5-2,4-cyclopentadien-1-yl)-
Further dedicated research, employing advanced spectroscopic techniques (such as time-resolved spectroscopy) and sophisticated computational modeling, is necessary to definitively identify and characterize the reaction intermediates and transition states involved in the rich and complex chemistry of Cerium,tris(η5-2,4-cyclopentadien-1-yl)-.
Advanced Spectroscopic Characterization Methodologies for Tris H5 2,4 Cyclopentadien 1 Yl Cerium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For paramagnetic compounds like Ce(C₅H₅)₃, which contains a Ce(III) ion with a 4f¹ electronic configuration, NMR studies present unique challenges and opportunities.
Solid-state NMR (ssNMR) spectroscopy is particularly well-suited for investigating the molecular dynamics and bonding in crystalline or amorphous solids. In the context of metallocenes, ssNMR can provide detailed information about the motion of the cyclopentadienyl (B1206354) (Cp) ligands. For Ce(C₅H₅)₃, the primary dynamic process of interest is the rotation of the Cp rings about their C₅ symmetry axes.
At room temperature, this rotation is typically fast on the NMR timescale, leading to averaged signals for the carbon and hydrogen atoms of the rings. Variable-temperature (VT) ssNMR studies can be employed to probe the energy barrier of this rotation. By cooling the sample, the ring rotation can be slowed down, potentially leading to the observation of distinct NMR signals for the individual carbon atoms in the Cp ring, which would provide a more detailed picture of the solid-state structure.
Furthermore, ssNMR techniques can be used to probe the bonding between the cerium center and the cyclopentadienyl ligands. The analysis of chemical shift anisotropy (CSA) tensors of the ¹³C nuclei in the Cp rings can reveal information about the electronic environment and the nature of the metal-ligand bond. While specific ssNMR data for Ce(C₅H₅)₃ is not extensively reported, studies on analogous paramagnetic metallocenes have demonstrated the utility of this technique. nih.govresearchgate.net
Table 1: Probed Ligand Dynamics in Metallocenes using Solid-State NMR
| Dynamic Process | NMR Observables | Information Gained |
| Cyclopentadienyl Ring Rotation | Temperature-dependent line shapes, T₁ relaxation times | Rotational energy barriers, correlation times |
| Inter-ring Motion | Changes in chemical shift anisotropy | Structural fluctuations, intermolecular interactions |
The paramagnetic nature of the Ce(III) ion in Ce(C₅H₅)₃ significantly influences the ¹³C NMR spectrum. The unpaired electron gives rise to large paramagnetic shifts, causing the resonance signals to appear over a much wider range compared to diamagnetic analogues. nih.govbhu.ac.in These shifts are a composite of contact and pseudocontact contributions.
The contact shift arises from the delocalization of the unpaired electron spin density from the metal center to the ligand atoms. The pseudocontact shift results from the through-space dipolar interaction between the magnetic moment of the unpaired electron and the nuclear spin. The magnitude and sign of these shifts are highly sensitive to the geometry of the complex and the nature of the metal-ligand bonding.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Paramagnetic Metallocenes
| Carbon Environment | Typical Chemical Shift Range (ppm) | Factors Influencing Shift |
| Cyclopentadienyl Ring Carbons | -600 to +1640 | Paramagnetic nature of the metal, contact and pseudocontact shifts |
| Substituted Cyclopentadienyl Carbons | Varies widely | Nature and position of substituent, electronic effects |
Note: The presented chemical shift range is based on data for various paramagnetic metallocenes and may not be specific to Ce(C₅H₅)₃. nih.gov
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Determination
X-ray absorption and photoelectron spectroscopies are powerful elemental-specific techniques that directly probe the electronic structure of atoms in a material, making them ideal for determining the oxidation state and chemical environment of cerium in Ce(C₅H₅)₃.
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the cerium L₃-edge is a highly effective method for distinguishing between Ce(III) and Ce(IV) oxidation states. The XANES spectrum of a Ce(III) compound, such as Ce(C₅H₅)₃, is expected to show a single prominent absorption peak (white line) corresponding to the 2p → 5d electronic transition. In contrast, Ce(IV) compounds exhibit a characteristic double-peak feature due to final state effects involving the Ce 4f orbitals. ufrgs.braps.orgacs.org The presence of a single peak in the XANES spectrum would unequivocally confirm the +3 oxidation state of cerium in the complex. acs.org
X-ray Photoelectron Spectroscopy (XPS) of the Ce 3d core level provides another robust method for determining the cerium oxidation state. The Ce 3d spectrum is characterized by spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components. For Ce(III) compounds, each of these components is further split into two peaks due to different final state effects upon photoemission (corresponding to 4f¹ and 4f²L final states, where L denotes a ligand hole). This results in a characteristic four-peak spectrum for Ce(III). Ce(IV) compounds, on the other hand, exhibit a more complex six-peak structure. researchgate.net Analysis of the Ce 3d XPS spectrum of Ce(C₅H₅)₃ would therefore provide a clear signature of the Ce(III) oxidation state.
Table 3: Spectroscopic Features for Cerium Oxidation State Determination
| Technique | Spectroscopic Feature | Ce(III) Signature | Ce(IV) Signature |
| XANES (L₃-edge) | Absorption Peaks | Single intense peak | Two distinct peaks |
| XPS (Ce 3d) | Peak Structure | Four-peak structure | Six-peak structure |
XPS is a surface-sensitive technique, typically probing the top few nanometers of a material. This makes it invaluable for analyzing the surface composition and the chemical state of elements in materials containing Ce(C₅H₅)₃, for example, if it were deposited as a thin film or supported on a substrate.
A high-resolution XPS study of closely related organometallic complexes, (C₅H₄SiMe₃)₃Ln(III), provides insight into the expected binding energies for Ce(C₅H₅)₃. nsf.govnih.govacs.org The C 1s spectrum would show a main peak corresponding to the carbon atoms of the cyclopentadienyl rings. The binding energy of this peak can provide information about the chemical environment of the ligands. The Ln 4d region can also be used to confirm the oxidation state, with shifts in binding energy observed between Ln(II) and Ln(III) states. nsf.govnih.govacs.org
Table 4: Representative XPS Binding Energies for (C₅H₄SiMe₃)₃Ln(III) Complexes
| Core Level | Binding Energy (eV) | Assignment |
| C 1s | 285.1 - 285.3 | Cyclopentadienyl ring carbons |
| Ln 4d | Varies with lanthanide | Metal core level |
Data from analogous Sm, Eu, Gd, and Tb complexes. nsf.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Deductions
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," providing valuable information about the molecular structure, symmetry, and the nature of chemical bonds. For Ce(C₅H₅)₃, these techniques can be used to characterize the vibrations of the cyclopentadienyl rings and the cerium-ring skeletal modes.
The vibrational spectra of metallocenes and other cyclopentadienyl complexes have been extensively studied. acs.org The spectra are typically dominated by the internal modes of the Cp ring, with some key vibrations being particularly informative. These include the C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending modes. The frequencies of these modes are relatively insensitive to the central metal atom, providing a characteristic pattern for the η⁵-C₅H₅ ligand.
Of particular interest are the low-frequency modes corresponding to the vibrations of the metal-ring skeleton. These include the symmetric and asymmetric Ce-ring stretching and tilting modes. The frequencies of these skeletal modes are directly related to the strength of the metal-ligand bond. A comparative study of the IR spectra of (Cp)₃M(C≡NCy) complexes, including the cerium analogue, provides valuable data on these metal-ligand interactions. nih.gov
Table 5: Characteristic Vibrational Modes for Tris(η⁵-2,4-cyclopentadien-1-yl)cerium
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |
| C-H Stretching | 3050 - 3150 | IR, Raman |
| C-C Stretching | 1400 - 1450 | IR, Raman |
| In-plane C-H Bending | 1000 - 1100 | IR, Raman |
| Out-of-plane C-H Bending | 750 - 850 | IR |
| Ce-Ring Stretching | 200 - 300 | Raman |
| Ce-Ring Tilting | 150 - 250 | IR, Raman |
Frequency ranges are approximate and based on data from various metallocene complexes. acs.orgnih.gov
Electrochemical Methods: Cyclic Voltammetry for Redox Potential Mapping
Cyclic voltammetry (CV) stands as a powerful and widely utilized electrochemical technique for investigating the redox behavior of organometallic compounds, including Tris(η5-2,4-cyclopentadien-1-yl)cerium and its derivatives. This method provides critical insights into the electronic structure of the cerium center by mapping its accessible oxidation states and determining the corresponding redox potentials. The data obtained from CV experiments are instrumental in understanding the thermodynamic stability of different oxidation states (e.g., Ce(III) and Ce(IV)) and the kinetic characteristics of the electron transfer processes.
The primary goal of applying cyclic voltammetry to cerium cyclopentadienyl complexes is to probe the Ce(III)/Ce(IV) redox couple. Cerium is unique among the lanthanides for its chemically accessible and stable +4 oxidation state. americanelements.com The potential at which this oxidation occurs is highly sensitive to the electronic environment imposed by the surrounding ligands. By systematically modifying the cyclopentadienyl ligands, researchers can tune the redox potential, thereby stabilizing or destabilizing the cerium(IV) center.
Research into the electrochemistry of substituted tris(cyclopentadienyl)cerium (B73519) complexes has revealed important trends. For instance, studies on various cerium(IV) complexes with substituted cyclopentadienyl ligands have shown chemically reversible and electrochemically quasi-reversible redox processes. nih.gov The redox potentials for the Ce(IV)/Ce(III) couple in these systems have been observed to range from -0.84 V to -1.61 V when measured against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple. nih.gov This range highlights the significant influence of the ligand framework on the electronic properties of the cerium center.
The reversibility of a redox event in a cyclic voltammogram provides information about the stability of the compound in its oxidized or reduced form. A chemically reversible process indicates that the complex remains intact after the electron transfer, while quasi-reversible or irreversible processes suggest subsequent chemical reactions or structural rearrangements. For many cerium cyclopentadienyl complexes, the Ce(IV)/Ce(III) couple exhibits quasi-reversible behavior. nih.govsrce.hr
Experimental conditions for these studies typically involve dissolving the cerium complex in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), containing a supporting electrolyte like tetrabutylammonium (B224687) tetraphenylborate (B1193919) ([NBu₄][B(C₆H₅)₄]). rsc.org The potentials are measured using a standard three-electrode setup and are often referenced against an internal standard like Fc/Fc⁺ to allow for comparison across different studies. rsc.org
The nature of the substituents on the cyclopentadienyl rings directly correlates with the measured redox potential. Electron-donating groups on the rings increase the electron density at the cerium center, making it easier to oxidize (i.e., the redox potential becomes more negative). This trend is consistent with electrochemical studies of other organometallic complexes, such as those of thorium and uranium, where a direct correlation between the reduction potential and the electron-donating ability of the cyclopentadienyl ring has been established. nih.govrsc.org For example, switching from a less-substituted cyclopentadienyl ligand to a more electron-donating pentamethylcyclopentadienyl (C₅Me₅) ligand enhances the stabilization of the cerium +IV oxidation state. nih.gov
The following interactive table summarizes representative electrochemical data for cerium cyclopentadienyl-type complexes from research findings.
| Compound Type | Redox Process | Potential (V vs. Fc/Fc⁺) | Solvent / Electrolyte | Characteristics | Source |
|---|---|---|---|---|---|
| Substituted Cp₃Ce(IV) Complexes | Ce(IV) / Ce(III) | -0.84 to -1.61 | Not specified in abstract | Chemically reversible, electrochemically quasi-reversible | nih.gov |
| Tripodal Ce(III) Complex | Ce(III) / Ce(II) | E₁/₂ = -2.90 | THF / 0.1 M [NBu₄][B(C₆H₅)₄] | Chemically reversible reduction | rsc.org |
Applications of Tris H5 2,4 Cyclopentadien 1 Yl Cerium in Catalysis and Materials Science Research
Role as a Precursor in Advanced Materials Synthesis
Organometallic compounds are frequently employed as precursors in the fabrication of high-purity materials due to their volatility and decomposition characteristics. americanelements.com Tris(cyclopentadienyl)cerium (B73519) is a notable example within this class, particularly for creating cerium-containing thin films and nanomaterials.
Tris(cyclopentadienyl)cerium is recognized as a precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to grow thin films with precise thickness control. americanelements.comstrem.comazonano.com These methods are critical in the manufacturing of microelectronics and optical devices. azonano.com
In a comparative study focused on doping strontium sulfide (B99878) (SrS) thin films to create electroluminescent displays, Tris(cyclopentadienyl)cerium was evaluated as a cerium dopant source. researchgate.net The research highlighted its advantages over the more conventional precursor, tetrakis(2,2,6,6-tetramethyl-3,5-heptadionato)cerium. In-situ analysis using X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) revealed that Tris(cyclopentadienyl)cerium decomposed more efficiently within the typical temperature range for ALD and CVD processes. researchgate.net This efficient decomposition resulted in reduced hydrocarbon-based contamination on the film surface and a cleaner cerium phase, suggesting it may be a superior candidate for these applications. researchgate.net
| Precursor Comparison in SrS:Ce Film Deposition | Tris(cyclopentadienyl)cerium | Tetrakis(2,2,6,6-tetramethyl-3,5-heptadionato)cerium |
| Decomposition Efficiency | High | Lower |
| Surface Contamination | Reduced hydrocarbon contamination | Higher hydrocarbon contamination |
| Phase Purity | Cleaner Cerium phase | Less pure |
| Overall Suitability | Considered a potentially better candidate | Used as a comparative baseline |
Data derived from in-situ growth and characterization studies. researchgate.net
The synthesis of cerium-based nanomaterials, particularly cerium oxide (CeO₂) nanoparticles, is an area of intense research due to their unique catalytic and biomedical properties, which are linked to the reversible Ce³⁺/Ce⁴⁺ redox couple. nih.govresearchgate.netrsc.org While many synthesis routes utilize inorganic precursors like cerium nitrate (B79036) or cerium chloride mdpi.comscielo.org.mx, organometallic compounds such as Tris(cyclopentadienyl)cerium are also valuable starting materials for creating these advanced materials. americanelements.com The use of organometallic precursors can offer advantages in controlling the size, morphology, and purity of the resulting nanoparticles. The thermal decomposition of these precursors provides a pathway to generate well-defined nanostructures. nih.gov
Catalytic Activity in Organic Transformations
The redox chemistry of cerium, which readily cycles between its +3 and +4 oxidation states, is central to its catalytic activity. rsc.orgwikipedia.org Organocerium(III) complexes, including Tris(cyclopentadienyl)cerium, are effective catalysts and reagents in a variety of organic reactions. rsc.orgwikipedia.org
Homoleptic cyclopentadienyl (B1206354) lanthanide complexes, including those of cerium's neighbors, have proven to be excellent catalysts for the hydroboration of aldehydes and ketones using pinacolborane. organic-chemistry.orgacs.orgnih.gov These reactions are highly efficient, proceeding under mild conditions with very low catalyst loadings (as low as 0.01 mol%). organic-chemistry.orgnih.gov The catalysts exhibit high reactivity and broad functional group tolerance. acs.org A key feature of these lanthanide-based catalysts is their unique selectivity for carbonyl groups, allowing for the hydroboration of aldehydes and ketones in the presence of other unsaturated functionalities like alkenes and alkynes. organic-chemistry.orgacs.org
Research on a series of Cp₃Ln complexes demonstrated that catalytic performance is influenced by the specific lanthanide metal. organic-chemistry.org Studies on related tris(methylcyclopentadienyl)lanthanide complexes, [(MeCp)₃Ln], showed they possess even higher efficiency in catalyzing the hydroboration of carbonyl compounds and can also be applied to the hydroboration of imines. rsc.orgrsc.org
| Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 4-Methoxyacetophenone | Cp₃La | 0.2 | 1 | >99 |
| Acetophenone | Cp₃La | 0.2 | 1 | >99 |
| 4-Fluoroacetophenone | Cp₃La | 0.2 | 1 | >99 |
| Benzophenone | Cp₃La | 0.2 | 3 | >99 |
| Benzaldehyde | Cp₃La | 0.01 | 0.5 | >99 |
| Cyclohexanecarbaldehyde | Cp₃La | 0.01 | 0.5 | >99 |
Representative data for hydroboration reactions catalyzed by Cp₃Ln complexes. organic-chemistry.org
The accessibility of the Ce(IV) oxidation state makes cerium complexes valuable in oxidation catalysis. rsc.orgwikipedia.org This capability has been harnessed in various organic syntheses. For instance, cerium-catalyzed aerobic coupling reactions have been investigated for the formation of δ-lactones from β-oxoesters and enol acetates. americanelements.com The Ce(III)/Ce(IV) redox cycle plays a crucial role in these transformations, where the cerium(III) species is oxidized during the catalytic cycle to promote the desired bond formation.
Beyond specific catalytic cycles, organocerium reagents are widely used in organic synthesis to promote key transformations, particularly carbon-carbon bond formation. wikipedia.org These reagents, often prepared in-situ from cerium(III) chloride and organolithium or Grignard reagents, react cleanly with ketones and aldehydes. wikipedia.orgresearchgate.net
A significant advantage of organocerium reagents is their reduced basicity compared to their organolithium or Grignard counterparts. This property allows them to add efficiently to easily enolizable ketones with minimal side reactions like enolization. researchgate.net Furthermore, they exhibit excellent chemoselectivity, enabling 1,2-addition to conjugated electrophiles. wikipedia.org This controlled reactivity makes them valuable for the synthesis of complex molecules where preserving other functional groups is essential. wikipedia.org
Research into Multifunctional Materials and Charge Transfer Properties Mediated by Cerium Complexes
The organometallic compound Tris(h5-2,4-cyclopentadien-1-yl)cerium, also known as Cp₃Ce, has garnered attention in materials science for its potential in developing multifunctional materials. These materials are of interest due to the unique electronic and magnetic properties arising from the cerium(III) ion and its interaction with the cyclopentadienyl ligands. Research in this area explores the interplay between the compound's structure and its resulting functions, including luminescence and magnetism, which are intrinsically linked to its charge transfer characteristics.
The fundamental structure of Tris(cyclopentadienyl)cerium involves a central cerium ion bonded to three cyclopentadienyl anions. wikipedia.org The arrangement of these organic ligands around the cerium ion generates a specific electrostatic field that influences the energy levels of the metal's 5d orbitals. scitechdaily.com This interaction is crucial as it directly affects the electronic transitions responsible for the compound's optical and magnetic properties.
One area of significant research is the application of cerium(III) complexes as single-molecule magnets (SMMs). nih.govresearchgate.net SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation. This property is attributed to the large magnetic anisotropy of the cerium(III) ion, which arises from its unquenched orbital angular momentum and spin-orbit coupling. nih.gov While much of the focus in SMMs has been on heavier lanthanides, lighter ions like cerium(III) are also being explored for these applications. nih.gov
Another key functional property of Tris(cyclopentadienyl)cerium and related complexes is luminescence. scitechdaily.comresearchgate.net The luminescence in Ce(III) compounds typically results from 4f→5d electronic transitions. researchgate.net While cerium compounds often emit in the ultraviolet range, research has shown that the chemical environment provided by the ligands can significantly alter the emission spectrum. scitechdaily.com By modifying the cyclopentadienyl ligands, it is possible to tune the energy gap between the 4f and 5d levels, thereby shifting the luminescence to different wavelengths. scitechdaily.com For instance, certain cerium complexes with cyclopentadienyl anions have been engineered to shift their emission from the typical ultraviolet to a yellow glow, demonstrating the potential for creating novel luminescent materials for applications such as LEDs and displays. scitechdaily.com
The underlying mechanism for these functional properties is related to charge transfer phenomena within the molecule. The electronic transitions in these cerium complexes, particularly the 4f→5d transitions, are a form of intramolecular charge transfer. researchgate.net Photoexcitation can lead to a ligand-to-metal charge transfer (LMCT), generating highly active excited states. researchgate.net These excited states can possess strong reducing power, enabling their use in photoredox catalysis. researchgate.net The study of these charge transfer dynamics is essential for understanding and designing cerium-based materials for specific functions.
The table below summarizes key properties and research findings related to cerium(III) cyclopentadienyl complexes and their multifunctional and charge transfer characteristics.
| Property/Finding | Description | Relevant Cerium Complex Type | Reference(s) |
| Luminescence | Emission resulting from 4f→5d electronic transitions. The emission wavelength can be tuned by modifying the ligand environment. | Cerium(III) complexes with cyclopentadienyl anions | scitechdaily.comresearchgate.net |
| Single-Molecule Magnetism | Field-induced single-ion magnet behavior due to the large magnetic anisotropy of the Ce(III) ion. | Mononuclear Cerium(III) complexes | nih.govacs.org |
| Tunable Emission | The electrostatic field from cyclopentadienyl ligands alters the 5d orbital energy, allowing for the shifting of emission from UV to the visible spectrum (e.g., yellow). | Tris(cyclopentadienyl)cerium derivatives | scitechdaily.com |
| Photochemical Reactivity | Excited states formed via 4f→5d transitions can act as potent photoreductants, capable of reactions like halogen atom abstraction. | Luminescent Ce(III) complexes | researchgate.net |
Further research into the electronic spectroscopy and photochemistry of Tris(h5-2,4-cyclopentadien-1-yl)cerium will continue to elucidate the intricate relationship between its structure and its charge transfer properties, paving the way for the rational design of new multifunctional materials.
Future Research Directions and Emerging Challenges in Tris H5 2,4 Cyclopentadien 1 Yl Cerium Chemistry
Development of Novel Synthetic Routes and Alternative Ligand Systems for Cerium Organometallics
The traditional synthesis of tris(cyclopentadienyl)cerium (B73519) involves a salt metathesis reaction between anhydrous cerium(III) chloride and an alkali metal cyclopentadienide (B1229720), such as sodium cyclopentadienide, typically in a tetrahydrofuran (B95107) (THF) medium. wikipedia.org While effective, this method relies on highly sensitive anhydrous precursors and can present challenges in purification. Future research is geared towards developing more efficient and versatile synthetic protocols. One explored alternative involves reacting an alkali metal cyclopentadienide with ceric ammonium (B1175870) nitrate (B79036) in an inert organic solvent, which can proceed in stages to form mono-, di-, and finally tris(cyclopentadienyl)cerium complexes. google.comgoogle.com However, the development of organocerium(IV) chemistry, including cyclopentadienyl (B1206354) derivatives, has been historically challenging, with early reports of compounds like Ce(C5H5)4 being questioned. wikipedia.orggoogle.com The scarcity of stable Ce(IV) organometallic starting materials remains a significant hurdle. researchgate.net
A major thrust in modern organolanthanide chemistry is the exploration of ligand systems that can serve as alternatives to the classic cyclopentadienyl (Cp) ligand. nih.govescholarship.org The Cp ligand, while foundational, can be sterically limiting, and its reactivity is largely dictated by electrostatic interactions. researchgate.net Novel ligands are being designed to modulate the electronic and steric environment of the cerium center, thereby tuning its reactivity, stability, and physical properties. Tris(carbene)borate ligands, for example, have been introduced as robust, monoanionic, sterically bulky alternatives that bind to f-block metals exclusively through carbon atoms, forming more covalent bonds compared to traditional N-donor ligands. nih.govescholarship.org Other systems under investigation for cerium include redox-active tripodal siloxide ligands, which have been shown to stabilize cerium in multiple oxidation states, and bis(phosphinimino)methanediide ligands. nih.govrsc.orgrsc.org The development of these new ligand frameworks is crucial for expanding the structural and reactive diversity of cerium organometallics beyond the confines of Cp chemistry.
| Ligand System | Donor Atoms | Key Features | Potential Impact on Cerium Chemistry |
| Cyclopentadienyl (Cp) and its derivatives | 5 x Carbon (η5) | Aromatic, 6-electron donor, sterically tunable with substituents. jyu.fi | Foundational for organolanthanide chemistry; reactivity dominated by electrostatics. researchgate.net |
| Tris(carbene)borate | 3 x Carbon | Strong σ-donating, sterically bulky, monoanionic. nih.gov | Increases metal-carbon bond covalency compared to N-donor ligands; potential for novel reactivity. escholarship.org |
| Tripodal Siloxide | 3 x Oxygen, 1 x Arene | Redox-active arene backbone; stabilizes multiple metal oxidation states. rsc.org | Enables access to rare Ce(II) and Ce(I) formal oxidation states, promoting multielectron redox chemistry. rsc.org |
| Bis(phosphinimino)methanediide | 1 x Carbon, 2 x Nitrogen | Tridentate, dianionic ligand. nih.gov | Creates a unique coordination environment; influences magnetic properties in lanthanide complexes. nih.gov |
Deeper Understanding of Metal-Ligand Covalency and Reactivity through Advanced Computational Models
Historically, the bonding in lanthanide complexes, including Ce(C5H5)3, has been described as predominantly ionic. wikipedia.org However, a growing body of spectroscopic and computational evidence indicates that subtle covalent contributions from cerium's 4f and 5d orbitals play a critical role in determining the structure, stability, and reactivity of these compounds. acs.orgacs.org Future research will increasingly rely on advanced computational models, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), to dissect the nature of the cerium-ligand bond. nih.goviitkgp.ac.in
These computational studies are essential for quantifying the degree of metal-ligand covalency. For instance, in cerium(IV) halide complexes, it has been shown that orbital mixing between the cerium 4f orbitals and ligand orbitals is significant, and that both energy matching and orbital overlap influence bond covalency. acs.org DFT calculations on cerium(IV) imido complexes have revealed substantial contributions from both 4f and 5d orbitals to the Ce=N multiple bond. acs.org For tris(carbene)borate cerium complexes, QTAIM analysis has been used to confirm greater covalency in the Ce-C bonds compared to the Ce-N bonds in analogous tris(pyrazolyl)borate complexes. nih.govescholarship.org
A significant challenge moving forward is to accurately model the complex electronic structures of these molecules, where relativistic effects and spin-orbit coupling can have a profound influence. researchgate.netnih.gov By developing more sophisticated computational models, researchers can gain a predictive understanding of how ligand modifications influence electronic structure. This knowledge is key to rationally designing cerium complexes with tailored properties, such as enhanced catalytic activity or specific magnetic behaviors. nih.gov
Expanding the Scope of Catalytic Applications and Elucidating Complex Reaction Mechanisms
While cerium oxides are widely used as catalysts in applications like automotive exhaust converters and CO2 conversion, the catalytic applications of discrete organocerium complexes are less developed but hold significant promise. wikipedia.orgmdpi.com Organocerium reagents, often generated in situ, are known for their utility in organic synthesis, particularly for carbon-carbon bond formation, where they exhibit high nucleophilicity but low basicity. wikipedia.orgacs.org A key future direction is to move beyond stoichiometric reagents and develop true catalytic cycles mediated by well-defined cerium complexes like Ce(C5H5)3 and its derivatives.
Research into bis(cyclopentadienyl) rare earth species has shown their potential to mediate catalytic cycles involving the activation of small molecules. researchgate.net The unique redox properties of cerium, which can readily access both the +3 and +4 oxidation states, make it an attractive candidate for catalytic reactions involving electron transfer steps. wikipedia.org Potential areas for expansion include polymerization, hydrosilylation, and other organic transformations. americanelements.com
A major challenge in this area is the elucidation of complex reaction mechanisms. Organolanthanide-mediated reactions can involve intricate steps, and identifying the active catalytic species and the elementary steps of the cycle is often difficult. The high reactivity and sensitivity of many organocerium intermediates further complicate mechanistic studies. wikipedia.org Future progress will require a combination of detailed kinetic studies, in-situ spectroscopic monitoring, and high-level computational modeling to map out reaction pathways. Understanding these mechanisms is fundamental to improving catalyst efficiency, selectivity, and longevity, and to designing next-generation organocerium catalysts.
Exploration of New Material Science Applications Beyond Existing Paradigms
The application of organolanthanide complexes in material science is a rapidly emerging field, with significant potential for Ce(C5H5)3 and related compounds. One of the most exciting areas is the development of single-molecule magnets (SMMs), which are individual molecules that exhibit slow magnetic relaxation at low temperatures. jyu.fijyu.fi While dysprosium-based metallocenes have shown the most promise to date, the principles of using the ligand field to control the magnetic anisotropy of the central lanthanide ion are broadly applicable. nih.govjyu.fi Future research could explore how the specific coordination environment provided by cyclopentadienyl and alternative ligands around the cerium ion can be tuned to induce interesting magnetic properties.
Furthermore, organometallic compounds like tris(cyclopentadienyl)cerium serve as valuable precursors for the deposition of thin films and nanomaterials through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). americanelements.comstrem.com These cerium-containing materials have applications in catalysis, fuel cells, and electronics. mdpi.com The volatility and decomposition characteristics of Ce(C5H5)3 make it a candidate for these techniques. Future work will focus on designing new organocerium precursors with optimized properties—such as enhanced stability and volatility—for precise material synthesis. The exploration of luminescent properties, another characteristic feature of many lanthanide complexes, also presents a viable research avenue. jyu.fi
Addressing Fundamental Stability and Handling Challenges for Highly Reactive Cerium Complexes
A persistent and fundamental challenge in the chemistry of tris(cyclopentadienyl)cerium and other highly reactive organolanthanide complexes is their inherent instability, particularly their sensitivity to air and moisture. researchgate.net Ce(C5H5)3 readily decomposes upon exposure to water to form cerium(III) hydroxide (B78521) and cyclopentadiene. wikipedia.org This high reactivity stems from the electropositive nature of cerium and the largely ionic character of the cerium-cyclopentadienyl bonds, which makes the ligands susceptible to protonolysis. researchgate.net
Advancing the field requires the development of strategies to enhance the stability of these complexes without completely quenching their desired reactivity. One approach is the design of sterically demanding ligand systems that kinetically shield the metal center from decomposition pathways. researchgate.net Another is the use of more robust ligand frameworks that form stronger, more covalent bonds with the cerium center, as discussed in section 8.1. nih.gov
Improving handling techniques is also crucial. The stringent requirement for inert atmosphere conditions (glovebox or Schlenk line techniques) for the synthesis and manipulation of these compounds can be a barrier to their wider application. researchgate.net Future research may focus on developing complexes that are sufficiently robust for easier handling or on creating new methodologies for in-situ generation and use that bypass the need to isolate highly sensitive intermediates. Overcoming these stability and handling issues is paramount for translating the unique properties of reactive cerium complexes from academic curiosities into practical applications in catalysis and material science. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Cerium,tris(h5-2,4-cyclopentadien-1-yl)-, and what solvents/reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via salt metathesis using CeCl₃ and potassium cyclopentadienide (KCp) in tetrahydrofuran (THF) at low temperatures (-78°C). Excess KCp (3:1 molar ratio) ensures complete ligand substitution. Workup involves filtration to remove KCl byproducts and solvent evaporation under reduced pressure .
- Key Considerations : Reaction time and temperature control are critical to avoid ligand redistribution. THF is preferred due to its ability to stabilize reactive intermediates. Yields >80% are achievable with rigorous exclusion of moisture .
Q. How can researchers verify the purity and structural integrity of Cerium,tris(h5-2,4-cyclopentadien-1-yl)- post-synthesis?
- Methodology :
- Elemental Analysis : Confirm C and H content within ±0.3% of theoretical values.
- NMR Spectroscopy : ¹H NMR in C₆D₆ should show a single Cp ligand resonance (δ 5.2–5.5 ppm).
- X-ray Diffraction : Single-crystal XRD resolves the η⁵-coordination geometry and confirms bond lengths (Ce–Cavg ≈ 2.65 Å) .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
- Methodology :
- UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range.
- Cyclic Voltammetry : Measure redox potentials (E₁/₂ for Ce³⁺/Ce⁴+ ≈ -1.2 V vs. Fc/Fc⁺ in THF) to assess electronic stability .
- EPR Spectroscopy : Silent spectrum confirms a diamagnetic ground state for Ce(III) .
Advanced Research Questions
Q. How does the steric and electronic environment of Cerium,tris(h5-2,4-cyclopentadien-1-yl)- influence its catalytic activity in olefin polymerization?
- Methodology :
- Catalytic Screening : Test activity in ethylene polymerization using MAO (methylaluminoxane) as a co-catalyst. Monitor turnover frequency (TOF) via GC-MS.
- Comparative Analysis : Compare TOF with analogous La and Nd complexes to isolate steric effects (e.g., Cp ligand substitution patterns).
- DFT Calculations : Model the Ce–C bond lability and electron density distribution to correlate with experimental TOF data .
Q. What computational methods best predict the ligand substitution kinetics of Cerium,tris(h5-2,4-cyclopentadien-1-yl)- in solution?
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis to measure ligand exchange rates (kex) with substituted Cp ligands (e.g., Cp* = C₅Me₅).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. toluene) on activation energy barriers.
- M06-2X/def2-TZVP : Optimize transition states for ligand substitution pathways .
Q. How do crystallographic data resolve controversies regarding the oxidation state of cerium in tris-Cp complexes under aerobic conditions?
- Methodology :
- XANES/EXAFS : Probe Ce L₃-edge to distinguish Ce(III) (white line at 5728 eV) from Ce(IV) (5742 eV).
- Magnetic Circular Dichroism (MCD) : Detect paramagnetic Ce(IV) impurities in bulk samples .
Methodological Guidelines
- Experimental Design : Prioritize inert-atmosphere techniques (glovebox/Schlenk line) to prevent oxidation .
- Data Validation : Cross-reference spectroscopic and crystallographic data with computational models to resolve ambiguities .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
